1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid
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Overview
Description
1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C11H11FO3 This compound features a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with a fluoro and methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of an appropriate precursor. One common method is the reaction of 4-fluoro-3-methoxybenzyl chloride with diazomethane, followed by hydrolysis to yield the desired carboxylic acid . The reaction conditions often require a solvent such as dichloromethane and a catalyst like rhodium acetate to facilitate the cyclopropanation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more robust catalysts and solvents to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or alkanes.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and methoxy groups on the phenyl ring can enhance binding affinity and selectivity towards specific targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s overall activity and stability.
Comparison with Similar Compounds
- 1-(4-Fluorophenyl)cyclopropanecarboxylic acid
- 1-(4-Methoxyphenyl)cyclopropanecarboxylic acid
- 1-(4-Bromophenyl)cyclopropanecarboxylic acid
Comparison: 1-(4-Fluoro-3-methoxyphenyl)cyclopropanecarboxylic acid is unique due to the presence of both fluoro and methoxy groups on the phenyl ring. This combination can result in distinct chemical and biological properties compared to compounds with only one substituent. For example, the fluoro group can enhance metabolic stability, while the methoxy group can influence solubility and bioavailability .
Properties
Molecular Formula |
C11H11FO3 |
---|---|
Molecular Weight |
210.20 g/mol |
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11FO3/c1-15-9-6-7(2-3-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
OBBCWTFLWVYKPC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2(CC2)C(=O)O)F |
Origin of Product |
United States |
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